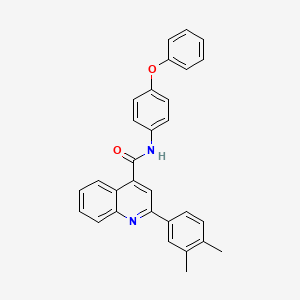![molecular formula C19H16FN3O2S B11664043 (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)
(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[4-(dimetilamino)bencilideno]-1-(4-fluorofenil)-2-sulfanylpirimidina-4,6(1H,5H)-diona es un complejo compuesto orgánico con una estructura única que combina un anillo de pirimidina con un grupo fluorofenilo y una unidad dimetilaminobencilideno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-5-[4-(dimetilamino)bencilideno]-1-(4-fluorofenil)-2-sulfanylpirimidina-4,6(1H,5H)-diona típicamente implica múltiples pasos, comenzando con la preparación del núcleo de pirimidina. Esto se puede lograr mediante la condensación de aldehídos y cetonas apropiados en condiciones ácidas o básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de catalizadores para aumentar las tasas de reacción y la implementación de procesos de flujo continuo para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-5-[4-(dimetilamino)bencilideno]-1-(4-fluorofenil)-2-sulfanylpirimidina-4,6(1H,5H)-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del átomo de azufre u otros grupos funcionales.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica se pueden emplear para reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para garantizar la selectividad y el rendimiento.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución podrían introducir nuevos grupos aromáticos o alifáticos.
Aplicaciones Científicas De Investigación
Química
En química, (5E)-5-[4-(dimetilamino)bencilideno]-1-(4-fluorofenil)-2-sulfanylpirimidina-4,6(1H,5H)-diona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones entre pequeñas moléculas y macromoléculas biológicas. Su capacidad para formar complejos estables con proteínas y ácidos nucleicos lo convierte en una herramienta valiosa para explorar vías bioquímicas.
Medicina
En medicina, (5E)-5-[4-(dimetilamino)bencilideno]-1-(4-fluorofenil)-2-sulfanylpirimidina-4,6(1H,5H)-diona tiene posibles aplicaciones como agente terapéutico. Su estructura única le permite interactuar con objetivos moleculares específicos, lo que la convierte en una candidata para el desarrollo de fármacos.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una conductividad o estabilidad mejoradas. Su versatilidad lo convierte en un componente valioso en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-[4-(dimetilamino)bencilideno]-1-(4-fluorofenil)-2-sulfanylpirimidina-4,6(1H,5H)-diona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías involucradas en estas interacciones son complejas y dependen del contexto específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(5E)-5-(3,4-dimetoxi-bencilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]-2-naftil acetato compuesto con (metilsulfinil)metano
- Acetoacetato de etilo
Unicidad
En comparación con compuestos similares, (5E)-5-[4-(dimetilamino)bencilideno]-1-(4-fluorofenil)-2-sulfanylpirimidina-4,6(1H,5H)-diona destaca por su combinación única de grupos funcionales. Esto le permite participar en una gama más amplia de reacciones químicas e interactuar con una gama más amplia de objetivos moleculares.
Propiedades
Fórmula molecular |
C19H16FN3O2S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H16FN3O2S/c1-22(2)14-7-3-12(4-8-14)11-16-17(24)21-19(26)23(18(16)25)15-9-5-13(20)6-10-15/h3-11H,1-2H3,(H,21,24,26)/b16-11+ |
Clave InChI |
PMMAWNXVGIEYCZ-LFIBNONCSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide](/img/structure/B11663965.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11663976.png)
![N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide](/img/structure/B11663982.png)
![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663999.png)
![N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide](/img/structure/B11664001.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664012.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)
![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)
